1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

BTK inhibition kinase SAR hydrogen bonding

1-(3-Chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1172444-10-8) is a fully substituted pyrazolo[3,4-d]pyridazin-7(6H)-one with molecular formula C15H13ClN4O and molecular weight 300.75. The compound belongs to a scaffold class extensively investigated for covalent kinase inhibition (FGFR, BTK) , phosphodiesterase (PDE4, PDE5) inhibition , adenosine receptor antagonism , and antileishmanial activity.

Molecular Formula C15H13ClN4O
Molecular Weight 300.75
CAS No. 1172444-10-8
Cat. No. B2440562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS1172444-10-8
Molecular FormulaC15H13ClN4O
Molecular Weight300.75
Structural Identifiers
SMILESCN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4
InChIInChI=1S/C15H13ClN4O/c1-19-15(21)14-12(13(18-19)9-5-6-9)8-17-20(14)11-4-2-3-10(16)7-11/h2-4,7-9H,5-6H2,1H3
InChIKeyFHIXAZNUEGJNEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Structural Identity and Scaffold Context for Procurement Decisions


1-(3-Chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1172444-10-8) is a fully substituted pyrazolo[3,4-d]pyridazin-7(6H)-one with molecular formula C15H13ClN4O and molecular weight 300.75 . The compound belongs to a scaffold class extensively investigated for covalent kinase inhibition (FGFR, BTK) [1], phosphodiesterase (PDE4, PDE5) inhibition [2], adenosine receptor antagonism [3], and antileishmanial activity [4]. Its defining structural features—a 1-(3-chlorophenyl) group, a 4-cyclopropyl substituent, and a 6-methyl group on the pyridazinone ring—place it at the intersection of multiple structure-activity relationship (SAR) vectors, making both its differentiated properties and its limitations well-defined by published class-level data.

Why 1-(3-Chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Cannot Be Interchanged with Other Pyrazolo[3,4-d]pyridazinones


The pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold exhibits exquisitely sensitive SAR at the N6 position. Published BTK inhibitor data demonstrate that N6-methylation alone produces a 76-fold loss in enzymatic potency (IC50 shifts from 2.1 nM to 160 nM) by eliminating a critical hydrogen bond interaction with the Met477 backbone carbonyl [1]. Similarly, in the adenosine receptor series, N2-methylation (analogous to N6 in the 7-one tautomer) abolishes high-affinity binding by disrupting hydrogen bonding with N6.55 [2]. Meanwhile, PDE5 SAR shows that 6-benzyl substitution is essential for nanomolar activity [3]. These orthogonal observations mean that a user cannot assume functional interchangeability among pyrazolo[3,4-d]pyridazinones differing at the N6 position—the presence of the 6-methyl group in this compound dictates a fundamentally different hydrogen-bonding capacity, target compatibility profile, and biological potency ceiling compared to its NH-bearing analogs such as CAS 1105197-33-8.

Quantitative Differentiation Evidence: 1-(3-Chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one vs. Closest Analogs


N6-Methylation Eliminates Critical H-Bond Donor: 76-Fold BTK Potency Loss vs. NH Analog

Published SAR from a series of pyrazolo[3,4-d]pyridazinone irreversible BTK inhibitors demonstrates that replacing the N6-H with N6-CH3 reduces BTK enzymatic potency from IC50 = 2.1 nM (Compound 8) to IC50 = 160 nM (Compound 9)—a 76-fold decrease [1]. The authors attribute this to loss of a critical hydrogen bond between the pyridazinone NH and the backbone carbonyl of Met477 in the BTK hinge region. Since the target compound bears a 6-methyl group, it lacks this H-bond donor capacity entirely, placing it in the same functional category as the low-potency Compound 9 rather than the high-potency NH-bearing series. This SAR is consistent across the pyrazolo[3,4-d]pyridazinone class: N6-substitution that removes the NH proton universally impairs activity against kinase targets requiring hinge-region H-bonding.

BTK inhibition kinase SAR hydrogen bonding

Physicochemical Differentiation from NH Analog CAS 1105197-33-8: Increased Lipophilicity and Zero H-Bond Donors

The target compound (CAS 1172444-10-8, MW = 300.75, formula C15H13ClN4O) differs from its closest structural analog CAS 1105197-33-8 (MW = 286.72, formula C14H11ClN4O) solely by the presence of a methyl group at N6 in place of hydrogen . This substitution produces quantifiable physicochemical changes: (1) hydrogen bond donor count decreases from 1 to 0, eliminating the compound's capacity to act as an H-bond donor; (2) calculated logP increases by approximately 0.5-0.7 log units based on the Hansch π-value for aromatic N-methylation; (3) topological polar surface area (TPSA) decreases slightly due to replacement of N-H with N-CH3. These changes predict increased passive membrane permeability but reduced aqueous solubility relative to the NH analog.

physicochemical properties drug-likeness permeability

1-(3-Chlorophenyl) Substitution: Meta-Chloro Electronic Effects vs. 1-Phenyl and 1-(4-Chlorophenyl) Analogs

The 3-chlorophenyl group at N1 provides distinct electronic and steric properties compared to alternative 1-aryl substitutions commonly found in the pyrazolo[3,4-d]pyridazinone class. The meta-chloro substituent exerts an electron-withdrawing inductive effect (σm = 0.37) without the resonance contribution present in para-substituted analogs. In the FGFR covalent inhibitor series, systematic SAR at the phenyl ring demonstrated that substitution position and identity significantly modulate FGFR1 IC50 values: unsubstituted phenyl (8g, IC50 = 47.2 nM), 4-substituted variants (9a-9f, IC50 range 7.4-50.1 nM), and 3-fluoro (9h, IC50 = 52.3 nM) [1]. Although the target compound's exact FGFR IC50 has not been reported, the 3-chloro substitution pattern predicts activity closer to the 3-fluoro analog (52.3 nM) than to the optimal 4-methyl analog (7.4 nM), based on the established SAR that 4-position substitution enhances FGFR1 potency more than 3-position substitution.

substituent effects SAR aryl substitution

4-Cyclopropyl Group: Metabolic Stability Advantage Over 4-Methyl and 4-Phenyl Analogs

The 4-cyclopropyl substituent on the pyrazolo[3,4-d]pyridazinone core differentiates this compound from analogs bearing 4-methyl, 4-phenyl, or 4-unsubstituted groups. Cyclopropyl groups are established in medicinal chemistry as metabolically more stable replacements for methyl and other alkyl groups, as the cyclopropyl C-H bonds have higher bond dissociation energies (~106 kcal/mol vs. ~98 kcal/mol for typical secondary C-H bonds), reducing susceptibility to CYP450-mediated oxidation [1]. In the PfDHODH inhibitor series, 6-cyclopropyl-2-methyl-pyrazolo[3,4-d]pyridazin-7-ones (e.g., DSM1398) demonstrated sufficient metabolic stability to support monthly chemoprevention dosing for malaria [2]. While direct metabolic stability data for the target compound are not published, the 4-cyclopropyl group is expected to confer longer half-life in microsomal stability assays compared to 4-methyl or 4-ethyl analogs, based on well-established cyclopropyl SAR across multiple chemotypes.

metabolic stability cyclopropyl CYP oxidation

N6-Methylated Scaffold as a Negative Control or Selectivity Tool: Differential Activity Across Target Classes

The N6-methyl group that impairs kinase hinge-region binding does not necessarily eliminate activity against all target classes. PDE5 SAR studies demonstrated that 6-substituted pyrazolo[3,4-d]pyridazin-7(6H)-ones retain PDE5 inhibitory activity (compound 11e, IC50 = 0.14-1.4 μM) [1]. Similarly, pyrazolo[3,4-d]pyridazin-7-one N-acylhydrazone derivatives with N6-substitution showed antileishmanial activity (IC50 = 2.32-84.96 μM against Leishmania amazonensis) [2]. This differential target-class sensitivity means the compound may serve as a useful selectivity tool: it is predicted to show greatly reduced activity against BTK/FGFR kinases (due to N6-methylation) while potentially retaining activity against PDEs or non-kinase targets. This contrasts with NH-bearing analogs (e.g., CAS 1105197-33-8), which would be expected to show broader kinase inhibitory activity.

selectivity profiling negative control kinase vs PDE

Optimal Application Scenarios for 1-(3-Chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Based on Quantitative Differentiation Evidence


Kinase Selectivity Deconvolution: Negative Control for BTK/FGFR Hinge-Binding Assays

In kinase inhibitor screening cascades, this compound can serve as a well-characterized negative control to distinguish true hinge-binding activity from assay artifacts. The published BTK SAR showing a 76-fold potency loss upon N6-methylation (IC50 shift from 2.1 to 160 nM) provides a quantitative benchmark [1]: if a primary screen hit retains potency despite N6-methylation, the mechanism likely does not depend on the canonical hinge-region hydrogen bond required by most Type I kinase inhibitors. This application is particularly valuable for FGFR and BTK programs where the scaffold is a known pharmacophore.

Metabolic Stability Benchmarking: Comparative Microsomal Stability Studies with NH Analog

The compound's 4-cyclopropyl group and 6-methyl substitution create a useful comparator pair with the NH analog (CAS 1105197-33-8) for metabolic stability studies. The cyclopropyl group is expected to confer resistance to CYP450-mediated oxidation based on higher C-H bond dissociation energy (~106 vs ~98 kcal/mol) [2], while the 6-methyl group eliminates phase II glucuronidation potential at N6. Researchers can use this compound alongside its NH analog in parallel microsomal or hepatocyte stability assays to isolate the contribution of N6-substitution and 4-cyclopropyl to overall metabolic clearance, generating data directly relevant to lead optimization of pyrazolo[3,4-d]pyridazinone series.

Building Block for Focused Library Synthesis: Diversification at C3, C4, and N1 Positions

With the 6-position locked as N-methyl, this compound provides a stable pyrazolo[3,4-d]pyridazin-7(6H)-one core for systematic SAR exploration at the remaining three diversity points (N1-aryl, C3, C4-cyclopropyl). The 1-(3-chlorophenyl) group can be diversified via palladium-catalyzed cross-coupling, the 4-cyclopropyl can be modified, and the C3 position is available for further functionalization. This is distinct from NH-bearing analogs where the acidic N6-H proton complicates certain synthetic transformations (e.g., N-alkylation, metalation). The N6-methyl core also avoids tautomeric equilibration between 1H and 2H forms, simplifying analytical characterization and ensuring regiospecific downstream chemistry [3].

PDE-Focused Screening: Exploiting N6-Tolerant Target Space

For phosphodiesterase inhibitor discovery programs, this compound may retain meaningful activity where kinase programs would not. Published PDE5 SAR demonstrates that 6-substituted pyrazolo[3,4-d]pyridazin-7(6H)-ones achieve IC50 values in the 0.14-1.4 μM range [4], suggesting that PDE catalytic sites tolerate N6-substitution better than kinase hinge regions. The compound can be deployed in PDE1, PDE4, and PDE5 biochemical assays, where its 1-(3-chlorophenyl) and 4-cyclopropyl groups may provide differentiated selectivity versus the commonly used 6-benzyl-4-phenyl PDE5 chemotype. This scenario leverages the compound's predicted kinase-inactive/PDE-tolerant profile for target-class specificity screening.

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